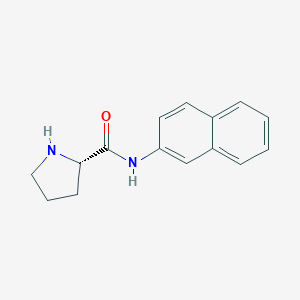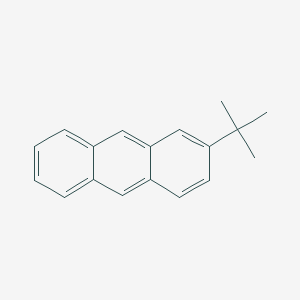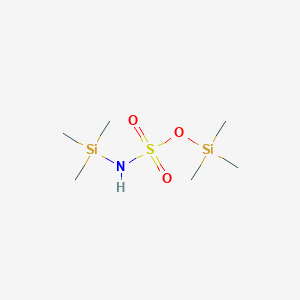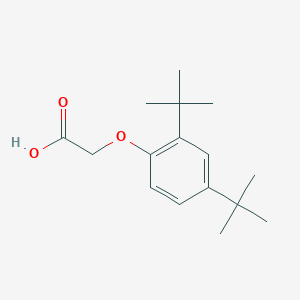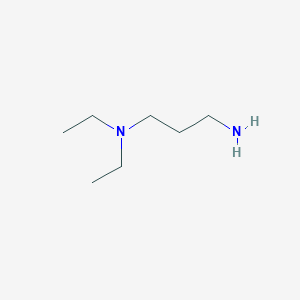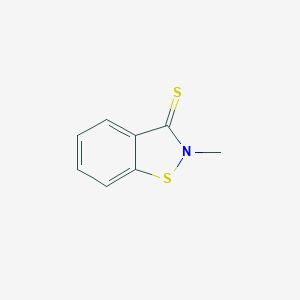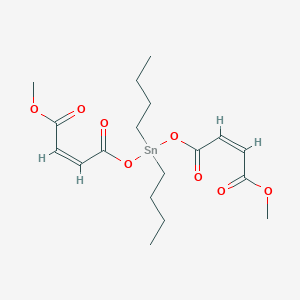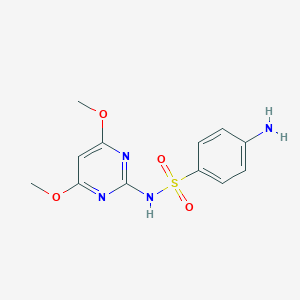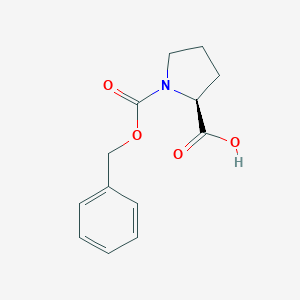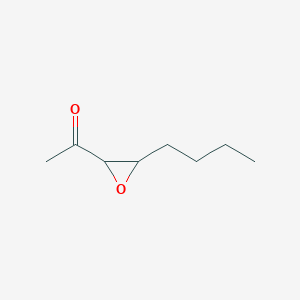
Ethanone, 1-(3-butyloxiranyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(3-butyloxiranyl)- is a chemical compound that is commonly used in scientific research. It is also known as 3-Butyloxiran-2-one and is a cyclic ketone with the molecular formula C7H12O2. This compound is widely used in organic synthesis and has a variety of applications in scientific research.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(3-butyloxiranyl)- is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic centers in other molecules.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Ethanone, 1-(3-butyloxiranyl)-. However, it is not used for medical purposes, and there are no known therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanone, 1-(3-butyloxiranyl)- in lab experiments is its high reactivity. It can be easily incorporated into various organic compounds, making it a versatile reagent in organic synthesis. However, its high reactivity can also be a limitation, as it can react with other compounds in unintended ways.
Orientations Futures
There are several future directions for research on Ethanone, 1-(3-butyloxiranyl)-. One potential area of research is the development of new synthetic methods for the compound. Another area of research could be the investigation of its potential applications in the development of new drugs or materials. Additionally, further studies on the mechanism of action and biochemical effects of the compound could provide valuable insights into its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Ethanone, 1-(3-butyloxiranyl)- can be achieved through several methods. One of the most common methods is the reaction between butyraldehyde and ethylene oxide. The reaction is catalyzed by an acid catalyst such as sulfuric acid, resulting in the formation of Ethanone, 1-(3-butyloxiranyl)-.
Applications De Recherche Scientifique
Ethanone, 1-(3-butyloxiranyl)- has been extensively used in scientific research, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including cyclic compounds and heterocycles. It is also used as a reagent in organic reactions, such as the Michael addition reaction and the aldol reaction.
Propriétés
Numéro CAS |
17257-80-6 |
|---|---|
Nom du produit |
Ethanone, 1-(3-butyloxiranyl)- |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
1-(3-butyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7-8(10-7)6(2)9/h7-8H,3-5H2,1-2H3 |
Clé InChI |
VKRREPCLXWIPRW-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)C(=O)C |
SMILES canonique |
CCCCC1C(O1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







